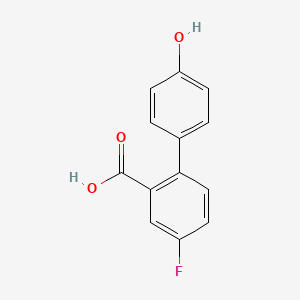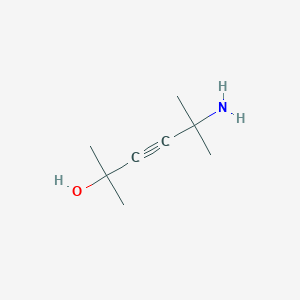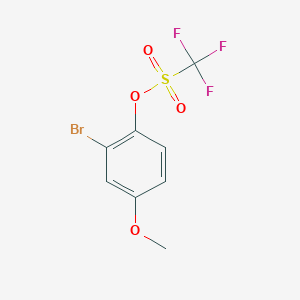
1-(Trifluoromethylsulfonyloxy)-2-bromo-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methoxyphenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H6BrF3O4S. It is known for its applications in various chemical reactions, particularly in organic synthesis. This compound is often used as a reagent in the preparation of other complex molecules due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 2-bromo-4-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulphonate ester. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-4-methoxyphenyl trifluoromethanesulphonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pH control is common in industrial production to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-methoxyphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulphonate group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield a variety of substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
2-Bromo-4-methoxyphenyl trifluoromethanesulphonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulphonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methoxyphenylacetic acid: This compound has a similar bromine and methoxy substitution pattern but differs in its functional group, which is a carboxylic acid instead of a trifluoromethanesulphonate.
2-Bromo-4-methoxyphenyl trifluoromethanesulphonate: Similar compounds include other aryl trifluoromethanesulphonates, which share the trifluoromethanesulphonate group but differ in their aryl substituents.
Uniqueness
2-Bromo-4-methoxyphenyl trifluoromethanesulphonate is unique due to its combination of a bromine atom and a trifluoromethanesulphonate group on the same aromatic ring. This combination provides distinct reactivity patterns, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C8H6BrF3O4S |
|---|---|
Peso molecular |
335.10 g/mol |
Nombre IUPAC |
(2-bromo-4-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6BrF3O4S/c1-15-5-2-3-7(6(9)4-5)16-17(13,14)8(10,11)12/h2-4H,1H3 |
Clave InChI |
FFBRWOQTYAXTRR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)

![(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13446260.png)
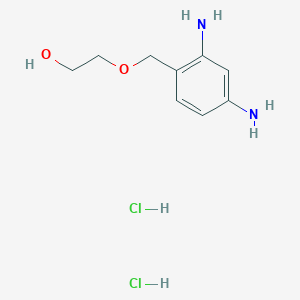
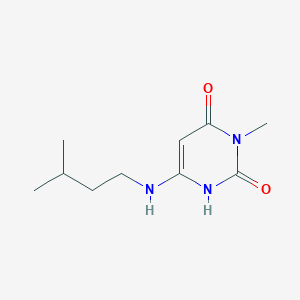
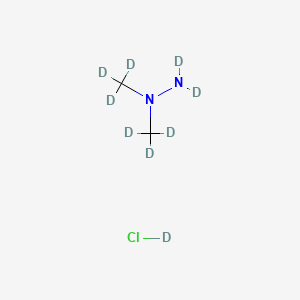
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)
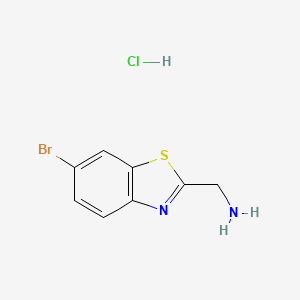
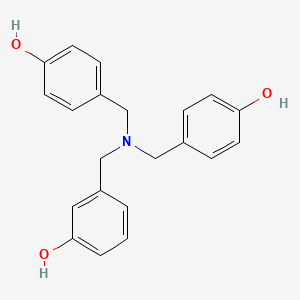
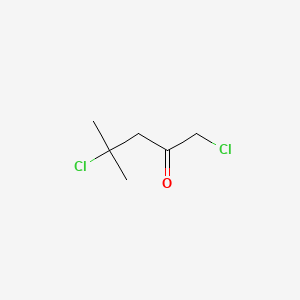
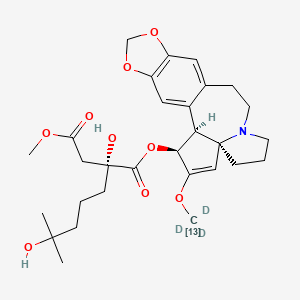
![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)
